molecular formula C8H7N3O2S B11408108 N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

Cat. No.: B11408108
M. Wt: 209.23 g/mol
InChI Key: INIVYHSGIFFWRW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both an oxadiazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-methyl-1,2,5-oxadiazole with thiophene-2-carboxylic acid or its derivatives. One common method involves the use of amidation reactions where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of 4-methyl-1,2,5-oxadiazole under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of oxadiazole and thiophene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H7N3O2S/c1-5-7(11-13-10-5)9-8(12)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12)

InChI Key

INIVYHSGIFFWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CS2

Origin of Product

United States

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